Product packaging for 3-bromo-5-methyl-1-benzofuran(Cat. No.:CAS No. 1388071-39-3)

3-bromo-5-methyl-1-benzofuran

Cat. No.: B6268714
CAS No.: 1388071-39-3
M. Wt: 211.1
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Description

3-Bromo-5-methyl-1-benzofuran (CAS 1388071-39-3) is a brominated benzofuran derivative with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The benzofuran scaffold is recognized as a privileged structure in the design of biologically active molecules, and the introduction of a bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Research into benzofuran derivatives has demonstrated their relevance in developing potential therapeutic agents. Studies have shown that various benzofuran compounds exhibit a range of pharmacological activities, including antimicrobial, antifungal, and antitumor properties. Specifically, some brominated benzofuran derivatives have shown significant cytotoxic activity against human cancer cell lines, such as leukemia (K562, MOLT-4) and cervical carcinoma (HeLa), in scientific studies. The presence of bromine in the structure can enhance cytotoxicity and binding affinity to biological targets, partly due to the ability of halogens to form specific interactions with receptor sites. Furthermore, benzofuran derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease therapy, highlighting the scaffold's importance in neuroscience research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

CAS No.

1388071-39-3

Molecular Formula

C9H7BrO

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Reactivity and Chemical Transformations of 3 Bromo 5 Methyl 1 Benzofuran

Reactivity of the Benzofuran (B130515) Ring System

The reactivity of 3-bromo-5-methyl-1-benzofuran is fundamentally governed by the electronic properties of the fused heterocyclic ring system. The benzofuran core is an aromatic structure, but the electron-rich furan (B31954) ring and the benzene (B151609) ring exhibit different reactivities.

Electrophilic Aromatic Substitution Patterns and Mechanisms

The benzofuran ring system generally undergoes electrophilic aromatic substitution preferentially at the 2-position of the furan ring. stackexchange.comechemi.com This regioselectivity is attributed to the superior stability of the cationic intermediate, or sigma complex, formed during the reaction.

The mechanism involves the attack of an electrophile on the electron-rich furan ring. Attack at the C2 position results in a sigma complex where the positive charge can be delocalized over the benzene ring, analogous to a stable benzyl (B1604629) carbocation. stackexchange.comechemi.com In contrast, attack at the C3 position yields a sigma complex where the positive charge is stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com While both positions are activated, the stabilization afforded by the benzene ring typically makes the C2-attack pathway more favorable.

Influence of Bromo and Methyl Substituents on Electrophilic Reactivity

In this compound, the substituents significantly modify the standard reactivity pattern. The bromine atom at the 3-position and the methyl group at the 5-position exert competing electronic effects.

Methyl Group (C5): The methyl group is an electron-donating group through hyperconjugation and induction. This activates the benzene portion of the molecule for electrophilic aromatic substitution. As an ortho-, para-directing group, the methyl group at C5 directs incoming electrophiles to the C4 and C6 positions.

The interplay of these effects dictates that electrophilic substitution on this compound is less likely to occur on the now-deactivated and blocked furan ring. Instead, reactions are more likely to be directed to the activated benzene ring, specifically at the C4 and C6 positions.

Transformations Involving the Bromine Moiety

The bromine atom at the C3 position is a versatile functional handle, enabling a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds at the C3 position, providing a powerful tool for the synthesis of complex derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important methods for modifying aryl halides. This compound can serve as an effective substrate in several of these transformations.

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. mdpi.com This reaction can be used to introduce a variety of aryl or vinyl substituents at the C3 position of the benzofuran core.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. mdpi.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide This compound Substrate
Boron Reagent Phenylboronic acid Source of aryl group
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Facilitates C-C bond formation
Base K₂CO₃, Na₂CO₃, Cs₂CO₃ Activates boron reagent

| Solvent | Toluene, Dioxane, DMF/Water | Reaction medium |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. lookchem.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov Using this compound as the substrate, this method allows for the direct introduction of an alkynyl group at the C3 position.

This transformation is highly valuable for synthesizing precursors for more complex molecules and for creating compounds with unique electronic and structural properties. rsc.orgacs.org The reaction proceeds via a catalytic cycle involving both palladium and copper intermediates.

Table 2: Representative Conditions for Sonogashira Coupling

Component Example Purpose
Aryl Halide This compound Substrate
Alkyne Phenylacetylene Source of alkynyl group
Pd Catalyst Pd(PPh₃)₂Cl₂ Main catalyst
Cu Co-catalyst CuI Co-catalyst
Base Triethylamine (Et₃N), Diisopropylamine Base and solvent

| Solvent | THF, DMF | Reaction medium |

Transformations of the Methyl Group at Position 5

The methyl group at the 5-position is benzylic, meaning it is directly attached to the aromatic ring. This position is susceptible to free-radical reactions, allowing for selective functionalization. A common and effective method for this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light (hν). This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This intermediate then reacts with Br₂ (generated in low concentrations from NBS and HBr) to yield 3-bromo-5-(bromomethyl)-1-benzofuran.

The resulting benzylic bromide is a versatile synthetic intermediate. As a potent electrophile, it can readily undergo nucleophilic substitution (SN2) reactions with a variety of nucleophiles, such as cyanides, azides, alkoxides, and amines, to generate a wide array of derivatives.

The benzylic nature of the 5-methyl group also makes it susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group completely to a carboxylic acid, yielding 3-bromo-1-benzofuran-5-carboxylic acid. This reaction typically requires heat and works as long as there is at least one hydrogen atom on the benzylic carbon. Milder oxidizing agents could potentially be used to achieve partial oxidation to the corresponding aldehyde, 3-bromo-1-benzofuran-5-carbaldehyde, although controlling the reaction to stop at this stage can be challenging.

Reductive manipulations of the methyl group itself are not applicable, as it is already in its most reduced alkyl state.

Other Significant Reaction Pathways

Beyond more common transformations, the heterocyclic core of this compound is susceptible to cycloaddition and ring-opening reactions under specific conditions. These pathways offer routes to complex molecular architectures that are not readily accessible through other synthetic methods.

The furan moiety within the benzofuran structure can, in principle, act as a diene or a dienophile in cycloaddition reactions, or participate in photochemical cycloadditions. The aromaticity of the benzofuran system generally renders it less reactive in thermal cycloadditions compared to simple furans. However, the electronic nature of the substituents and the reaction conditions can modulate this reactivity.

Theoretical and Mechanistic Considerations: Theoretical studies on 3-bromofuran (B129083) have shown its capability to participate as a diene in ionic Diels-Alder reactions with highly electron-deficient dienophiles, such as cyclobuteniminium cations. rsc.org These reactions are predicted to be highly regio- and stereoselective. The presence of the electron-withdrawing bromine atom at the 3-position of this compound is expected to influence the frontier molecular orbitals of the furan ring, potentially impacting its reactivity as a diene. The electron-donating methyl group on the benzene ring is likely to have a less direct, but still notable, electronic influence.

Photochemical Cycloadditions: Benzofuran itself is known to undergo photochemical cycloaddition reactions. For instance, it can react with substituted pyridines upon irradiation to form cycloadducts. rsc.org This suggests that this compound may also participate in [2+2] photocycloaddition reactions with suitable alkenes or other unsaturated partners, a process initiated by the absorption of UV light.

Radical Cation Cycloadditions: Studies on 2-vinylbenzofurans have demonstrated their ability to undergo [4+2] and [2+2] cycloaddition reactions via photoinduced electron transfer. researchgate.net Notably, a 5-bromo substituted 2-vinylfuran was found to react with 1,3-cyclohexadiene (B119728) under these conditions. researchgate.net While this compound does not possess a vinyl group, this reactivity highlights the potential for the benzofuran ring system to engage in cycloadditions under radical cation conditions, which could be generated through photochemical or chemical oxidation.

Reaction Type Reactant Conditions Potential Product Type
Ionic Diels-AlderElectron-deficient dienophileN/A (Theoretical)Cycloadduct
Photochemical [2+2] CycloadditionAlkeneUV irradiationCyclobutane derivative
Radical Cation CycloadditionDiene/AlkenePhotoinduced electron transferCycloadduct

The benzofuran skeleton, while aromatic, can undergo ring-opening or rearrangement under forcing conditions, often facilitated by acid or transition metal catalysts. These transformations can lead to significant structural reorganization and provide access to other heterocyclic or open-chain compounds.

Acid-Catalyzed Transformations: Benzofuran derivatives can undergo an unusual ring transformation in the presence of a Brønsted acid. nih.govacs.org This process involves the ring-opening of the benzofuran, followed by a recyclization sequence to form highly substituted furans. It is plausible that this compound could be susceptible to similar acid-catalyzed rearrangements, potentially leading to novel furan structures. The reaction is typically initiated by protonation, leading to a vulnerable intermediate that can be intercepted by nucleophiles or undergo skeletal reorganization.

Transition Metal-Catalyzed Ring-Opening and Expansion: Recent studies have shown that transition metals can catalyze the ring-opening and expansion of benzofurans. For example, nickel catalysts can mediate the insertion of boron into the C2-O bond of the furan ring, leading to a ring-expanded oxaborin. kyoto-u.ac.jp Similarly, manganese-catalyzed reactions can lead to reductive cleavage of the C2-O bond. kyoto-u.ac.jp These methodologies suggest that this compound could serve as a substrate for such transformations, allowing for the introduction of new atoms into the heterocyclic core and the synthesis of larger ring systems.

Reductive Ring-Opening: The C2-O bond of benzofuran can be cleaved reductively using alkali metals like lithium. kyoto-u.ac.jp This reaction generates an o-hydroxystyrene derivative upon workup. Applying this to this compound would be expected to yield a substituted o-hydroxystyrene, providing a pathway to open-chain phenolic compounds from the heterocyclic precursor.

Thermal and Photochemical Rearrangements: The benzofuran ring system can also be involved in rearrangements initiated by heat or light. The thermal rearrangement of a benzofuran-nitrene adduct has been reported, indicating the potential for skeletal reorganization under thermal conditions. rsc.org Furthermore, the synthesis of substituted benzofurans can sometimes proceed through rearrangement pathways, such as the Claisen rearrangement of appropriately substituted precursors. nih.gov An unusual rearrangement of a benzopyran group to a benzofuran has also been documented, highlighting the intricate relationship between different oxygen-containing heterocyclic systems. nih.gov

Reaction Type Reagents/Conditions Key Transformation Potential Product Class
Acid-Catalyzed RearrangementBrønsted acidBenzofuran ring-opening and recyclizationPolysubstituted furans
Ni-Catalyzed Boron InsertionDiboron reagent, Ni catalystC2-O bond cleavage, ring expansionOxaborins
Reductive Ring-OpeningLithium metalC2-O bond cleavageo-Hydroxystyrene derivatives
Thermal RearrangementHeatSkeletal reorganizationIsomeric products

Theoretical and Computational Investigations of 3 Bromo 5 Methyl 1 Benzofuran

Quantum Chemical Studies

Quantum chemical studies are instrumental in understanding the intrinsic properties of molecules. These computational methods allow for the detailed examination of electronic structure, reactivity, and other molecular characteristics that are often challenging to probe experimentally. For substituted benzofurans, these studies provide a foundational understanding of how different substituents influence the behavior of the benzofuran (B130515) core.

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aip.org By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. For benzofuran derivatives, DFT calculations are typically employed to determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electronic charge within the molecule.

For instance, a DFT study on a benzofuran derivative would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. The results of such an analysis would provide insights into the planarity of the benzofuran ring system and the orientation of the bromo and methyl substituents. The electronic properties, such as the dipole moment and the molecular electrostatic potential (MEP), can also be calculated. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about potential sites for chemical reactions.

Table 1: Illustrative Data from DFT Calculations on a Generic Substituted Benzofuran (Note: This data is hypothetical and for illustrative purposes only, as specific data for 3-bromo-5-methyl-1-benzofuran is not available.)

Parameter Calculated Value
Total Energy -X Hartrees
Dipole Moment Y Debye
C2-C3 Bond Length Z Å
C4-Br Bond Length W Å

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In the context of this compound, an FMO analysis would reveal the distribution of the HOMO and LUMO across the molecule. This would help in predicting the most probable sites for nucleophilic and electrophilic attack. For example, the location of the HOMO would indicate where the molecule is most likely to react with an electrophile, while the location of the LUMO would indicate the site of attack for a nucleophile.

Table 2: Representative FMO Data for a Generic Substituted Benzofuran (Note: This data is hypothetical and for illustrative purposes only.)

Orbital Energy (eV)
HOMO -A
LUMO -B
HOMO-LUMO Gap (ΔE) A - B

Analysis of Global and Local Reactivity Descriptors

Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Chemical Potential (μ) measures the escaping tendency of electrons from a molecule.

Global Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule. The Fukui function indicates which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. By analyzing these descriptors for a substituted benzofuran, one can gain a more nuanced understanding of its reactivity profile.

Table 3: Exemplary Global Reactivity Descriptors for a Generic Substituted Benzofuran (Note: This data is hypothetical and for illustrative purposes only.)

Descriptor Value
Chemical Hardness (η) P
Chemical Potential (μ) Q
Global Electrophilicity (ω) R

Mechanistic Investigations of Chemical Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, researchers can gain insights into the step-by-step process of bond breaking and formation, identify key intermediates and transition states, and determine the energetic feasibility of a reaction.

Elucidation of Reaction Pathways and Energy Profiles

For a given chemical transformation involving a substituted benzofuran, computational methods can be used to map out the potential energy surface of the reaction. This involves calculating the energies of the reactants, products, and all intermediate species and transition states along the reaction coordinate. The resulting energy profile provides a visual representation of the energy changes that occur throughout the reaction.

The activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined from the energy difference between the reactants and the highest energy transition state. A lower activation energy corresponds to a faster reaction rate. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified.

Characterization of Transition States and Intermediates (e.g., π-complex, σ-complex)

A critical aspect of mechanistic studies is the characterization of transient species such as transition states and intermediates. Transition states are high-energy, short-lived structures that represent the peak of the energy barrier between reactants and products. Intermediates are relatively more stable species that are formed and consumed during the course of a reaction.

In the context of reactions involving aromatic systems like benzofuran, common intermediates include π-complexes and σ-complexes (also known as Wheland intermediates). A π-complex involves the interaction of an electrophile with the π-electron system of the aromatic ring, while a σ-complex is formed when the electrophile forms a covalent bond with a carbon atom of the ring, temporarily disrupting the aromaticity.

Computational methods can be used to optimize the geometries and calculate the energies of these transient species. Vibrational frequency analysis is also performed to confirm the nature of these structures. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads to the formation of products. Intermediates, being local energy minima, will have all real (positive) vibrational frequencies.

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is largely defined by the planarity of the benzofuran ring system. Computational studies on various substituted benzofurans indicate that the fused ring system is nearly planar. nih.gov The primary conformational flexibility would arise from the rotation of the methyl group at the 5-position. However, the energy barrier for this rotation is expected to be low, allowing for free rotation under normal conditions.

The presence of the bromine atom at the 3-position and the methyl group at the 5-position influences the molecule's electronic distribution and, consequently, its intermolecular interactions. These interactions are critical in determining the solid-state packing of the molecule and its binding characteristics with biological targets.

Key Intermolecular Interactions:

Halogen Bonding: The bromine atom is a key feature for forming halogen bonds. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. nih.govnih.gov In a crystalline structure or a biological complex, the bromine atom of this compound could interact with electron-rich atoms like oxygen or nitrogen. nih.govnih.gov

π-π Stacking: The aromatic benzofuran ring system can participate in π-π stacking interactions with other aromatic rings. These interactions are crucial for the stability of crystal lattices and for the binding of the molecule to aromatic residues in proteins.

C-H···π Interactions: The hydrogen atoms of the methyl group can interact with the π-system of adjacent benzofuran rings, further stabilizing molecular assemblies.

A hypothetical representation of potential intermolecular interactions and their geometric parameters, based on data from similar bromo-substituted aromatic compounds, is presented in the table below.

Interaction TypeDonor Atom(s)Acceptor Atom(s)Typical Distance (Å)Typical Angle (°)
Halogen BondC3-BrO/N3.0 - 3.5160 - 180
π-π StackingBenzofuran RingBenzofuran Ring3.3 - 3.8-
C-H···πC-H (methyl)Benzofuran Ring2.5 - 2.9120 - 180

Note: The data in this table is illustrative and based on computational studies of other bromo-substituted heterocyclic compounds. Specific values for this compound would require dedicated computational analysis.

Computational Design Principles for Novel Benzofuran Architectures

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govjazindia.com Computational methods are instrumental in designing novel benzofuran architectures with desired properties, such as enhanced binding affinity to a specific protein or improved pharmacokinetic profiles.

Key Design Principles:

Structure-Activity Relationship (SAR) Studies: Computational docking and quantitative structure-activity relationship (QSAR) studies on known benzofuran derivatives help in understanding how different substituents at various positions of the benzofuran ring affect its biological activity. For instance, in the design of inhibitors, modifications can be systematically introduced to the this compound core to enhance interactions with the target's active site. nih.govjazindia.com

Fragment-Based Drug Design: The this compound molecule can be considered a core fragment. In fragment-based design, this core can be computationally "grown" or linked with other molecular fragments to create larger molecules with high affinity and selectivity for a biological target.

Bioisosteric Replacement: The bromine atom or the methyl group can be computationally replaced with other functional groups (bioisosteres) to modulate the molecule's properties. For example, replacing bromine with chlorine or fluorine could alter the strength of halogen bonding and the molecule's lipophilicity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of novel benzofuran architectures in a biological environment, such as in the binding pocket of a protein. This helps in assessing the stability of the designed molecule-target complex over time. Current time information in Pasuruan, ID.

The following table illustrates hypothetical design strategies for modifying this compound and the intended effects based on general computational design principles.

Modification PositionOriginal GroupProposed ReplacementRationale for Design
3-Br-Cl, -IModulate halogen bond strength and lipophilicity
5-CH₃-CF₃, -OCH₃Alter electronic properties and metabolic stability
2-H-Aryl, -HeteroarylIntroduce additional binding interactions
7-H-NH₂, -OHIntroduce hydrogen bond donor/acceptor capabilities

Note: The proposed modifications and their rationales are based on general principles of medicinal chemistry and computational drug design. The actual effect of these modifications would need to be validated through specific in silico and experimental studies.

Advanced Research Applications and Future Directions for 3 Bromo 5 Methyl 1 Benzofuran Derivatives

Utilization as Synthetic Building Blocks in Complex Molecule Synthesis

The benzofuran (B130515) nucleus is a common motif in a multitude of biologically active natural products and designed molecules. rsc.org The functionalization present in 3-bromo-5-methyl-1-benzofuran provides a robust platform for the construction of intricate molecular architectures.

Brominated benzofurans are pivotal starting materials in the total synthesis of natural products due to the bromine atom's utility as a leaving group in cross-coupling reactions. The synthetic strategy often involves leveraging the C-Br bond to introduce complex side chains or to fuse other ring systems onto the benzofuran core.

A prominent strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. For instance, a 3-bromobenzofuran intermediate can be coupled with a terminal alkyne via a Sonogashira reaction. rsc.org This approach is instrumental in building the carbon skeleton of various natural products. Subsequent chemical modifications, such as hydrogenation of the newly introduced alkyne, can lead to the saturated side chains commonly found in natural compounds like egonol and ailanthoidol. rsc.orgresearchgate.net

Table 1: Synthetic Strategies for Natural Product Synthesis Using Bromobenzofuran Precursors

Reaction Type Reagents Bond Formed Application Example
Sonogashira Coupling Terminal Alkyne, Pd Catalyst, Cu Co-catalyst, Base C(sp)-C(sp2) Introduction of propargyl groups for subsequent elaboration into hydroxypropyl side chains found in compounds like ailanthoidol. rsc.org
Suzuki Coupling Aryl or Vinyl Boronic Acid/Ester, Pd Catalyst, Base C(sp2)-C(sp2) Arylation at the 3-position to generate 2,3-diarylbenzofurans, a common structural motif in bioactive molecules.
Heck Coupling Alkene, Pd Catalyst, Base C(sp2)-C(sp2) Vinylation of the benzofuran core, providing a handle for further functionalization like oxidation or metathesis.

| Domino Cyclization/Coupling | Triarylbismuth reagents, Pd Catalyst | C-C | A one-pot process to generate the benzofuran core and install a substituent, streamlining the synthesis of complex benzofurans. researchgate.net |

This modular approach allows for a divergent synthesis, where a common bromobenzofuran intermediate, analogous to this compound, can be used to generate a family of related natural products by varying the coupling partner in the key bond-forming step.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. The benzofuran scaffold is an attractive starting point for DOS due to its prevalence in bioactive compounds and its rigid, planar structure, which provides a well-defined orientation for appended substituents. acs.orgresearchgate.net

This compound is an ideal scaffold for building such libraries. The bromine at the 3-position provides a reliable reaction site for introducing diversity. By employing a range of coupling partners in reactions like Suzuki or Buchwald-Hartwig amination, a vast array of functionalities can be installed at this position. Further diversification can be achieved by functionalizing the methyl group or by performing reactions on the benzene (B151609) ring. This strategy allows for the systematic exploration of the chemical space around the benzofuran core to identify new compounds with desired biological activities. acs.org

Libraries of 2-arylbenzofuran-3-carboxamides and their dihydro-analogues have been successfully synthesized using this scaffold-based approach, highlighting the utility of functionalized benzofurans in generating lead-like compounds for drug discovery. researchgate.net

Beyond its direct use in synthesizing final target molecules, this compound serves as a precursor for other advanced organic intermediates. The C-Br bond can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.

For example, lithium-halogen exchange of the 3-bromobenzofuran with an organolithium reagent (e.g., n-butyllithium) generates a highly reactive 3-lithiobenzofuran intermediate. This nucleophilic species can then react with a wide range of electrophiles—such as aldehydes, ketones, esters, and nitriles—to introduce new functional groups at the 3-position. This method provides access to 3-substituted benzofurans that are not readily accessible through cross-coupling chemistry.

Furthermore, the bromine atom can be used to direct metallation at an adjacent position or to participate in cyclization reactions, leading to the formation of more complex fused heterocyclic systems. researchgate.net These advanced intermediates are valuable in their own right as building blocks for agrochemicals, pharmaceuticals, and materials science applications. nih.govnih.govnih.gov

Integration into Materials Science Research

The rigid, planar, and electron-rich nature of the benzofuran ring system makes it an interesting candidate for incorporation into organic functional materials. The substitution pattern of this compound allows for fine-tuning of electronic properties and intermolecular interactions, which are critical for performance in electronic and photonic devices.

Benzofuran derivatives are being explored for their potential in organic electronics. Thiophene-containing benzofuran derivatives, for example, have been utilized in the construction of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The benzofuran unit can act as a π-conjugated core or as a building block to extend the conjugation of larger systems.

Table 2: Potential Roles of this compound in Organic Electronics

Application Role of Benzofuran Core Role of 3-Bromo Group Role of 5-Methyl Group
Organic Semiconductors Provides a rigid, π-conjugated building block. Synthetic handle for attaching other conjugated systems to tune electronic properties. Enhances solubility for solution processing; influences molecular packing.
Organic Light-Emitting Diodes (OLEDs) Can be part of the emissive layer or host material. Allows for the introduction of chromophores or charge-transporting moieties. Modifies film morphology and photophysical properties.

| Organic Photovoltaics (OPVs) | Acts as an electron-donating component in a donor-acceptor system. | Key site for linking to an electron-accepting unit to create a dyad. | Influences blend morphology and device efficiency. |

The photophysical properties of benzofuran derivatives make them suitable for applications in photonics and optoelectronics. These compounds can exhibit strong fluorescence, making them useful as fluorescent probes, sensors, or emitters in light-emitting devices.

By strategically modifying the this compound scaffold, researchers can design molecules with specific absorption and emission characteristics. For example, coupling electron-donating or electron-withdrawing groups to the 3-position can create push-pull systems with strong intramolecular charge transfer (ICT) character. These ICT molecules often exhibit solvatochromism (their fluorescence color changes with solvent polarity), making them excellent candidates for chemical sensors. The inherent rigidity of the benzofuran core helps to minimize non-radiative decay pathways, often leading to high fluorescence quantum yields, a desirable trait for bright emitters in OLEDs and bio-imaging probes.

Development of Functional Dyes and Pigments

The benzofuran core is a key component in a variety of organic materials due to its inherent optical and electronic properties divyarasayan.org. The fused ring system provides a rigid, planar structure with an extended π-conjugated system, which is a fundamental characteristic of many organic chromophores. The electron-rich nature of the oxygen heteroatom within the furan (B31954) ring can be modulated by substituents on the benzene ring, allowing for the fine-tuning of the molecule's electronic and photophysical properties.

Derivatives of this compound serve as versatile precursors for functional dyes and pigments. The bromine atom at the 3-position is a particularly useful synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce various chromophoric or auxochromic groups. This allows for the systematic modification of the molecular structure to control absorption and emission wavelengths, fluorescence quantum yields, and other critical properties.

Research into benzofuran-based materials has highlighted their potential in applications such as organic field-effect transistors and photovoltaics, where charge transport and light absorption are critical acs.orgresearchgate.net. The development of new benzofuran derivatives extends to their use as textile dyes and pigments quantumzeitgeist.com. The ability to create a wide color palette and impart specific functionalities, such as thermal stability or lightfastness, makes this class of compounds highly attractive. While research may not be exclusively focused on this compound, the principles apply broadly to the synthesis of novel colorants from functionalized benzofuran precursors.

Table 1: Potential Applications of Benzofuran-Based Functional Dyes

Application Area Desired Property Role of Benzofuran Scaffold
Organic Electronics High charge mobility, tunable bandgap Provides a rigid, π-conjugated core for efficient charge transport acs.orgresearchgate.net.
Fluorescent Probes High fluorescence quantum yield, environmental sensitivity The scaffold's structure can be modified to enhance fluorescence and create sensors researchgate.net.
Textile Dyes Color intensity, lightfastness The aromatic system is a stable chromophore that can be functionalized for dyeing applications quantumzeitgeist.com.

Design of Analogs for Mechanistic Biological Probes and Target Interaction Studies

Beyond therapeutic applications, benzofuran derivatives are increasingly designed as molecular probes to investigate biological processes and mechanisms of target interaction. The ability of these compounds to interact with biomacromolecules like proteins and nucleic acids makes them valuable tools for understanding complex biological systems at the molecular level encyclopedia.pubmdpi.comnih.gov.

Analogs derived from scaffolds like this compound can be synthesized to explore structure-activity relationships (SAR) and elucidate binding modes with specific biological targets rsc.org. Studies often focus on how substituents on the benzofuran ring influence these interactions. For instance, the introduction of hydroxyl, halogen, or amino groups at specific positions can be closely related to antibacterial activity nih.gov.

A key area of investigation is the interaction of benzofuran derivatives with proteins. Techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy are employed to study these interactions. For example, studies on the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA) have shown that these molecules can alter the secondary structure of the protein mdpi.comdntb.gov.ua. Fluorescence quenching experiments have been used to quantify the binding affinity, revealing dissociation constants (kD) in the nanomolar range, which indicates a strong interaction encyclopedia.pubnih.gov.

Molecular docking simulations provide further insight into these interactions, predicting the specific binding sites and the types of intermolecular forces involved, such as hydrogen bonding, π-stacking, and hydrophobic interactions mdpi.comnih.gov. These studies can reveal, for example, that a benzomonofuran derivative may bind preferentially within the interior of a protein, while a larger benzodifuran analog binds to the protein's surface, each with different affinities nih.govdntb.gov.ua. Such detailed mechanistic information is crucial for designing more specific and effective probes or therapeutic agents, focusing on the molecular interactions rather than just the biological outcome. For instance, understanding how a benzofuran derivative fits into the colchicine binding site of tubulin and forms hydrogen bonds with specific amino acid residues like Asn β258 and Val 181 helps in designing potent microtubule inhibitors nih.gov.

Table 2: Mechanistic Studies of Benzofuran Derivatives with Protein Targets

Benzofuran Analog Type Protein Target Technique Used Key Mechanistic Finding
4-Nitrophenyl-benzofuran (BF1) Bovine Serum Albumin (BSA) CD & Fluorescence Spectroscopy, Molecular Docking Binds with high affinity (kD = 28.4 nM) to the protein interior, causing thermal stabilization mdpi.comnih.govdntb.gov.ua.
4-Nitrophenyl-benzodifuran (BDF1) Bovine Serum Albumin (BSA) CD & Fluorescence Spectroscopy, Molecular Docking Binds with lower affinity (kD = 142.4 nM) to the protein surface mdpi.comnih.govdntb.gov.ua.
BNC105 Analogues Tubulin Molecular Docking A hydrogen bond forms between the C7–OH group of the benzofuran and the Asn β258 side chain of tubulin nih.gov.

Emerging Methodologies and Interdisciplinary Research Frontiers Involving Benzofurans

The sustained interest in benzofuran derivatives has spurred the development of novel and efficient synthetic methodologies to construct this important heterocyclic scaffold acs.orgnih.gov. Traditional methods are often being replaced by more sophisticated strategies that offer higher yields, greater functional group tolerance, and improved environmental profiles.

Recent advances have focused heavily on transition-metal catalysis. Palladium- and copper-based catalysts are widely used in coupling and cyclization reactions to form the benzofuran ring acs.orgnih.gov. For instance, Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a robust method for synthesizing substituted benzofurans nih.gov. Other transition metals like rhodium, nickel, and iron have also been employed to develop novel synthetic routes acs.orgnih.gov.

Beyond metal catalysis, several innovative approaches are gaining prominence:

Visible-Light-Mediated Catalysis: This strategy utilizes light as a renewable energy source to drive chemical reactions, offering a green alternative to traditional thermal methods nih.gov.

Catalyst-Free Synthesis: Certain reactions, such as the cascade reaction between nitroepoxides and salicylaldehydes, can proceed without a catalyst, simplifying the process and reducing waste acs.org.

Green Chemistry Approaches: The use of eco-friendly deep eutectic solvents (DES) in one-pot syntheses represents a significant step towards more sustainable chemical manufacturing acs.orgnih.gov.

These emerging methodologies enable the synthesis of increasingly complex and highly functionalized benzofuran derivatives that were previously difficult to access. This opens up new interdisciplinary research frontiers. For example, benzofuran derivatives containing thiophene rings are being investigated for their crucial role in building highly efficient organic photovoltaics and field-effect transistors, bridging the fields of organic chemistry and materials science acs.org. The continuous innovation in synthetic chemistry provides the tools needed to explore the full potential of the benzofuran scaffold in diverse scientific and technological domains.

Table 3: Comparison of Modern Synthetic Methodologies for Benzofurans

Methodology Catalyst/Conditions Key Advantages
Palladium/Copper Catalysis (PPh3)PdCl2 / CuI High efficiency and functional group tolerance in coupling reactions acs.orgnih.gov.
Rhodium Catalysis Rhodium complexes Enables novel C-H activation and annulation strategies acs.org.
Visible-Light-Mediated Synthesis Photoredox catalysts Uses light energy, environmentally friendly, mild reaction conditions nih.gov.
Catalyst-Free Reactions Heat or specific reagents Avoids metal contamination, simplifies purification acs.orgacs.org.

Q & A

Basic: What are the common synthetic routes for 3-bromo-5-methyl-1-benzofuran, and what reaction conditions optimize yield and purity?

Answer:
The synthesis typically involves bromination of a methyl-substituted benzofuran precursor. Key methods include:

  • Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ .
  • Regioselective bromination at the 3-position, achieved by controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or chloroform) to minimize side reactions .
    Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethyl acetate/hexane mixtures) enhances purity. Yield optimization requires stoichiometric control of brominating agents and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions and confirms bromine incorporation via deshielding effects (e.g., aromatic protons adjacent to Br show δ ~7.5–8.0 ppm) .
    • Mass spectrometry (HRMS) verifies molecular weight (m/z ~214–216 for [M+H]⁺) and isotopic patterns characteristic of bromine .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths and angles, critical for confirming regiochemistry .
    • ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry and packing interactions .

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated benzofuran derivatives?

Answer:
Contradictions (e.g., divergent bond lengths or space groups) may arise from:

  • Data collection artifacts : Ensure high-resolution data (θmax > 25°) and correct for absorption effects (multi-scan methods) .
  • Refinement errors : Use SHELXL’s restraints for disordered atoms and validate via R-factor convergence (<5%) .
  • Polymorphism : Compare unit cell parameters across multiple crystals. Intermolecular interactions (e.g., Br···Br or C–H···O) can stabilize different packing motifs . Cross-validate with DFT-calculated bond geometries .

Advanced: What computational methods predict the reactivity and interaction of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the 3-position .
  • Molecular Docking : Simulates binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The bromine atom’s van der Waals volume and hydrophobic interactions are critical for ligand-protein affinity .
  • Pharmacophore Modeling : Identifies essential interaction features (e.g., halogen bonding) using tools like PharmaGist, validated by in vitro assays .

Advanced: How to design experiments to study the pharmacological mechanisms of benzofuran derivatives without psychoactive effects bias?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against COX-2 or MAO-A/B using fluorometric assays, normalizing activity to control for nonspecific binding .
    • Receptor binding : Radioligand displacement assays (e.g., 5-HT₂A) with strict negative controls (e.g., ketanserin) .
  • In vivo models :
    • Use transgenic rodents (e.g., 5-HT₂A knockout mice) to isolate target pathways.
    • Employ blinded, randomized dosing protocols to mitigate observer bias .
  • Exclude psychoactive analogs : Avoid structural motifs like 2-aminopropyl groups linked to abuse potential .

Advanced: How does the introduction of bromine at the 3-position influence the electronic and steric properties of methyl-substituted benzofurans?

Answer:

  • Electronic Effects : Bromine’s electronegativity withdraws electron density via inductive effects, reducing aromatic ring electron density (confirmed by NBO analysis). This activates the 5-methyl group toward electrophilic substitution .
  • Steric Effects : The bromine atom (van der Waals radius ~1.85 Å) introduces steric hindrance, altering dihedral angles between the benzofuran core and substituents (observed in X-ray structures) .
  • Impact on Reactivity : Enhanced leaving-group ability facilitates Suzuki-Miyaura cross-coupling at the 3-position, enabling diversification into biaryl derivatives .

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